

Literature review on 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene

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Compound of Interest

Compound Name: 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene

Cat. No.: B1418788

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An In-Depth Technical Guide to **1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene**

Introduction

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is a substituted nitroaromatic compound with the CAS Number 1032903-50-6.[1][2][3] As a member of the chlorinated nitroaromatic family, it serves as a crucial building block in organic synthesis.[4] Compounds of this class are pivotal intermediates in the manufacturing of a wide array of industrial chemicals, including dyes, pharmaceuticals, and pesticides.[4] The specific arrangement of chloro, isopropoxy, methyl, and nitro groups on the benzene ring provides a unique combination of reactivity, making it a valuable precursor for the synthesis of more complex heterocyclic structures and specialized chemical entities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and critical safety information for its handling and application in a research and development setting.

Physicochemical Properties

The molecular structure and functional groups of **1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene** dictate its physical and chemical characteristics. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
CAS Number	1032903-50-6	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ ClNO ₃	[2]
Molecular Weight	229.66 g/mol	[2]
Synonyms	1-Chloro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene	[2]
Topological Polar Surface Area (TPSA)	52.37 Å ²	[2]
LogP (Octanol-Water Partition Coeff.)	3.34	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	3	[2]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The primary synthesis route for **1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene** involves a nucleophilic aromatic substitution (S_NAr) reaction. This method is efficient and leverages readily available starting materials.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis is provided below.[\[1\]](#)

- **Reagent Preparation:** In a suitable reaction vessel, add 2-Chloro-4-fluoro-5-nitrotoluene (260 g) to isopropanol (1.5 L).
- **Base Addition:** To the stirred solution, add potassium hydroxide (116 g).
- **Reaction:** Maintain the reaction mixture at 20°C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material is no longer

detectable.

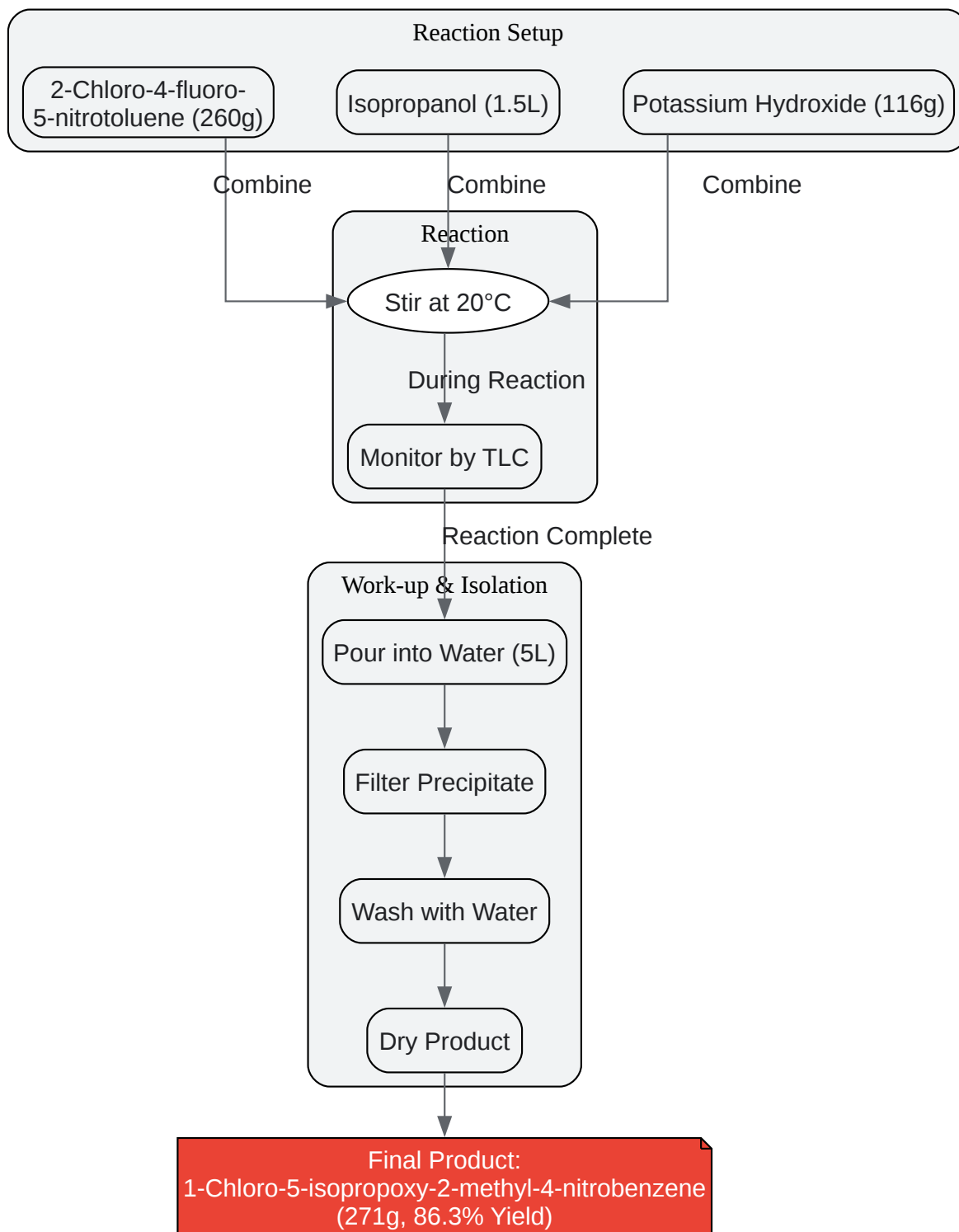
- **Work-up & Precipitation:** Once the reaction is complete, cease stirring and slowly pour the reaction solution into water (5 L). This will cause the product to precipitate out of the solution.
- **Isolation:** Filter the mixture to collect the solid product.
- **Washing:** Wash the collected solid with a sufficient amount of water to remove any residual salts or impurities.
- **Drying:** Dry the filter cake to obtain the final product, **1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene**. This protocol has been reported to yield 271 g of the product, which corresponds to an 86.3% yield.[\[1\]](#)

Causality and Mechanistic Insights

The success of this synthesis hinges on the principles of Nucleophilic Aromatic Substitution (S_NAr).

- **Activation:** The benzene ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned para to the fluorine atom. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
- **Nucleophile Generation:** Potassium hydroxide, a strong base, deprotonates isopropanol to form the potent isopropoxide nucleophile ((CH₃)₂CHO⁻).
- **Leaving Group:** The fluorine atom serves as an excellent leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates its departure. The reaction proceeds via the attack of the isopropoxide ion on the carbon atom bearing the fluorine, followed by the elimination of the fluoride ion.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene**.

Reactivity and Applications

The primary utility of **1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene** lies in its potential as a chemical intermediate. The functional groups on the aromatic ring provide handles for subsequent chemical transformations.

- **Reduction of the Nitro Group:** The most significant reaction is the reduction of the nitro group to an amine (-NH₂). This transformation is a cornerstone of synthetic chemistry, converting the molecule into a substituted aniline. This resulting aniline, 2-isopropoxy-5-methyl-4-nitroaniline, is a valuable precursor for building more complex molecules, particularly in the pharmaceutical and dye industries. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst) or metals in acidic media (e.g., iron or tin in HCl).^[5]
- **Further Substitution:** While the chlorine atom can undergo nucleophilic substitution, its reactivity is modulated by the other substituents. The electron-donating nature of the isopropoxy and methyl groups may make this position less reactive compared to other chloronitrobenzenes.

Safety and Handling

As a chlorinated nitroaromatic compound, **1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene** should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not readily available, data from closely related compounds like 1-chloro-4-nitrobenzene provide essential guidance.^{[6][7][8][9]}

Hazard Identification

Based on analogous compounds, this substance should be considered hazardous.^{[7][9]}

- **Toxicity:** Likely to be toxic if swallowed, in contact with skin, or if inhaled.^{[7][9]}
- **Long-term Effects:** Suspected of causing genetic defects and cancer.^{[7][8]} May cause damage to organs through prolonged or repeated exposure.^[7]
- **Environmental Hazard:** Toxic to aquatic life with long-lasting effects.^[7]

Recommended Handling Procedures

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[8]
- Personal Protective Equipment (PPE):
 - Gloves: Wear suitable chemical-resistant gloves.[7]
 - Eye Protection: Use chemical safety goggles or a face shield.[7]
 - Clothing: A lab coat and appropriate protective clothing are mandatory to prevent skin contact.[7]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong bases and reducing agents.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Avoid release into the environment.[9]

Conclusion

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is a synthetically valuable intermediate, accessible through a straightforward and high-yielding nucleophilic aromatic substitution reaction. Its true potential is realized upon the reduction of its nitro group, which opens pathways to a variety of substituted anilines crucial for drug development and material science. Due to its classification as a chlorinated nitroaromatic compound, strict adherence to safety protocols is imperative during its handling, storage, and disposal to mitigate potential risks to researchers and the environment.

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